molecular formula C6H11N3 B2952082 N-ethyl-1-methyl-1H-pyrazol-4-amine CAS No. 1084976-66-8

N-ethyl-1-methyl-1H-pyrazol-4-amine

Cat. No. B2952082
CAS RN: 1084976-66-8
M. Wt: 125.175
InChI Key: PUVWFSUNHHFSFG-UHFFFAOYSA-N
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Description

“N-ethyl-1-methyl-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C6H11N3. It is a liquid at room temperature . This compound is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is an important raw material and intermediate used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure analysis of “this compound” is not available in the retrieved data.


Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The amino group in “this compound” has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 125.17 . More specific physical and chemical properties of “this compound” are not available in the retrieved data.

Advantages and Limitations for Lab Experiments

N-ethyl-1-methyl-1H-pyrazol-4-amine has several advantages for use in lab experiments, including its ability to inhibit specific enzymes and receptors, its potential applications in a range of scientific research areas, and its relatively low toxicity. However, this compound also has several limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several potential future directions for research on N-ethyl-1-methyl-1H-pyrazol-4-amine. One area of research could focus on the development of more effective synthesis methods for this compound, which could improve its availability and reduce its cost. Another area of research could focus on the identification of additional biochemical and physiological effects of this compound, which could expand its potential applications in scientific research. Finally, research could focus on the development of this compound derivatives with improved solubility and specificity, which could enhance its effectiveness as a research tool.

Synthesis Methods

N-ethyl-1-methyl-1H-pyrazol-4-amine can be synthesized using a variety of methods, including the reaction of N-ethyl-1-methyl-1H-pyrazol-5-amine with an appropriate reagent. One example of a synthesis method for this compound involves the reaction of N-ethyl-1-methyl-1H-pyrazol-5-amine with ethyl chloroformate in the presence of triethylamine. This reaction results in the formation of this compound, which can be purified using standard techniques.

Scientific Research Applications

N-ethyl-1-methyl-1H-pyrazol-4-amine has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been shown to enhance memory consolidation and improve cognitive function. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.

Safety and Hazards

“N-ethyl-1-methyl-1H-pyrazol-4-amine” is classified under GHS07 for safety. It has hazard statements H302 and H312, indicating that it is harmful if swallowed and harmful in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water/shower .

properties

IUPAC Name

N-ethyl-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-7-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVWFSUNHHFSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1084976-66-8
Record name N-ethyl-1-methyl-1H-pyrazol-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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